molecular formula C24H30O2 B12596747 2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- CAS No. 603126-36-9

2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis-

Cat. No.: B12596747
CAS No.: 603126-36-9
M. Wt: 350.5 g/mol
InChI Key: HGPZKFBXSGTKFS-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is a chemical compound with a unique structure that includes a nonynone group and a phenylene bis linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- typically involves the reaction of nonynone derivatives with phenylene bis compounds. One common method includes the condensation of 1,4-phenylenediamine with nonynone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nonynone group to an alcohol or alkane.

    Substitution: The phenylene bis linkage allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1,1’-(1,4-phenylene)bis-
  • 2-Propyn-1-one, 1,1’-(1,4-phenylene)bis-
  • 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-

Uniqueness

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is unique due to its nonynone group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial purposes.

Properties

CAS No.

603126-36-9

Molecular Formula

C24H30O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-(4-non-2-ynoylphenyl)non-2-yn-1-one

InChI

InChI=1S/C24H30O2/c1-3-5-7-9-11-13-15-23(25)21-17-19-22(20-18-21)24(26)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3

InChI Key

HGPZKFBXSGTKFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C#CCCCCCC

Origin of Product

United States

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